(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid
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Overview
Description
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid is an organic compound with the molecular formula C14H8F2N2O4 and a molecular weight of 306.22 g/mol This compound is characterized by the presence of a diazenyl group (-N=N-) linking a 2,6-difluorophenyl group to a terephthalic acid moiety
Preparation Methods
The synthesis of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid typically involves the diazotization of 2,6-difluoroaniline followed by a coupling reaction with terephthalic acid. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling processes . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including photoactive and fluorescent materials.
Mechanism of Action
The mechanism of action of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and properties. This photoisomerization can be exploited in the design of photoresponsive materials and molecular switches .
Comparison with Similar Compounds
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid can be compared with other similar compounds, such as:
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound also contains a diazenyl group and exhibits photoactive properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the terephthalic acid moiety, which can influence its chemical and physical properties.
Properties
Molecular Formula |
C14H8F2N2O4 |
---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)diazenyl]terephthalic acid |
InChI |
InChI=1S/C14H8F2N2O4/c15-9-2-1-3-10(16)12(9)18-17-11-6-7(13(19)20)4-5-8(11)14(21)22/h1-6H,(H,19,20)(H,21,22) |
InChI Key |
SPESAVKRRMKMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
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